molecular formula C19H15FN2O4 B2935983 5-((4-fluorobenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide CAS No. 1021134-71-3

5-((4-fluorobenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide

Cat. No.: B2935983
CAS No.: 1021134-71-3
M. Wt: 354.337
InChI Key: GFDRJVJUKJPXHA-UHFFFAOYSA-N
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Description

5-((4-fluorobenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide is a synthetic small molecule designed for research purposes, featuring a 4H-pyran-4-one core structure derived from kojic acid . This core scaffold is of significant interest in medicinal chemistry due to its association with diverse biological activities. The compound's structure includes key modifications—a 4-fluorobenzyl ether and a pyridin-2-ylmethyl carboxamide—that are intended to optimize its physicochemical properties and interaction with biological targets. Preliminary research on analogues suggests potential application in investigating chronic liver diseases. Compounds with similar 4-oxo-4H-pyran scaffolds have been studied for their anti-fibrotic effects, demonstrating potency in inhibiting the COL1A1 promoter, a key marker of liver fibrosis, in human hepatic stellate LX-2 cells . The suggested mechanism of action for related compounds involves the suppression of the IKKβ-NF-κB signaling pathway, which is central to inflammatory responses and hepatic stellate cell activation . Furthermore, kojic acid derivatives have been shown to inhibit the production of inflammatory mediators, such as nitric oxide (NO) and prostaglandin E2 (PGE2), via direct suppression of Syk/Src and subsequent NF-κB activation . Researchers can utilize this compound as a chemical tool to explore these mechanisms further. It is supplied for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-4-oxo-N-(pyridin-2-ylmethyl)pyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4/c20-14-6-4-13(5-7-14)11-25-18-12-26-17(9-16(18)23)19(24)22-10-15-3-1-2-8-21-15/h1-9,12H,10-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDRJVJUKJPXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((4-fluorobenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide is a synthetic organic compound that belongs to the class of pyran-2-carboxamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. The structure of this compound features a pyranone ring, a fluorobenzyl group, and a pyridinylmethyl moiety, which contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The mechanism involves:

  • Hydrophobic Interactions : The fluorobenzyl and pyridinyl groups engage with hydrophobic pockets of target proteins.
  • Hydrogen Bonding : The pyranone ring can form hydrogen bonds with amino acid residues in the active sites of enzymes or receptors, influencing their activity.

These interactions can lead to the inhibition or activation of various biological pathways, resulting in therapeutic effects.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies:

Antibacterial Activity

Research indicates that derivatives of pyran-2-carboxamides exhibit significant antibacterial properties. For instance, compounds structurally similar to this compound have shown potent activity against various bacterial strains, outperforming traditional antibiotics like ampicillin and streptomycin .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. Its ability to inhibit specific signaling pathways involved in cell proliferation has been observed, making it a candidate for further investigation in cancer therapeutics.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialInhibition of bacterial growth (S. aureus)
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionInteraction with topoisomerase IV

Synthetic Routes and Preparation

The synthesis of 5-((4-fluorobenzyl)oxy)-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide typically involves several steps:

  • Formation of the Pyranone Ring : Utilizing Pechmann condensation reactions.
  • Nucleophilic Substitution : Introducing the fluorobenzyl group through reactions with halides.
  • Amide Bond Formation : Attaching the pyridinylmethyl moiety through carboxylic acid and amine reactions.

Comparison with Similar Compounds

Structural Variations

The compound’s key structural analogs differ in substituents at the carboxamide nitrogen and the pyran ring’s oxygen-linked aryl groups. Below is a comparative analysis:

Compound Name Substituent at N-position Oxygen-linked Substituent Molecular Formula Molecular Weight Reference
5-((4-Fluorobenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide (Target) Pyridin-2-ylmethyl 4-Fluorobenzyl Not explicitly provided ~355–360 (estimated)
5-((4-Fluorobenzyl)oxy)-N-(furan-2-ylmethyl)-4-oxo-4H-pyran-2-carboxamide Furan-2-ylmethyl 4-Fluorobenzyl C₁₈H₁₄FNO₅ 343.3
5-((4-Fluorobenzyl)oxy)-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide 3-Phenylpropyl 4-Fluorobenzyl C₂₃H₂₁FNO₄ 394.4
5-(Benzyloxy)-4-oxo-N-phenethyl-4H-pyran-2-carboxamide Phenethyl Benzyl C₂₁H₁₉NO₄ 349.4
(S)-2-((4-((4-Fluorobenzyl)oxy)benzyl)amino)propanamide Propanamide (aliphatic chain) 4-Fluorobenzyl C₁₇H₁₇FN₂O₂ 300.3

Key Observations:

  • Pyridine vs.
  • Fluorine Impact: All analogs except retain the 4-fluorobenzyl group, suggesting fluorine’s role in improving lipophilicity and metabolic stability.
  • Molecular Weight Trends: The 3-phenylpropyl substituent in increases molecular weight (394.4 vs. ~355–360 for the target), which may influence solubility or membrane permeability.

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

  • Solubility: The pyridin-2-ylmethyl group may improve aqueous solubility compared to purely hydrophobic substituents (e.g., phenethyl in ).
  • Stability: Fluorine’s electron-withdrawing effect likely stabilizes the 4-fluorobenzyloxy group against oxidative degradation, as seen in related compounds .

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